Lithium 2-(3-methoxyoxetan-3-yl)acetate
Description
Properties
Molecular Formula |
C6H9LiO4 |
|---|---|
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;2-(3-methoxyoxetan-3-yl)acetate |
InChI |
InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
GVDXVBULASFXHE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1(COC1)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.
Oxidation and Reduction Reactions:
Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.
Scientific Research Applications
Lithium 2-(3-methoxyoxetan-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared below with three related lithium salts (Table 1), based on substituent variations and supplier data from :
Table 1: Structural and Commercial Comparison of Lithium Oxetane Derivatives
Key Observations:
- Substituent Effects : The methoxy group in this compound likely increases polarity and solubility in organic solvents compared to the unsubstituted oxetane analog (CAS 1416271-19-6). This aligns with the electron-donating nature of methoxy groups, which enhance hydrogen bonding capacity .
- In contrast, Lithium 2-(oxetan-3-yl)acetate has broader commercial availability (5 suppliers), indicating established applications in pharmaceutical synthesis.
- Steric vs. Electronic Modifications: Lithium 2-methyl-2-(oxetan-3-yl)propanoate introduces steric bulk via a methyl group, which may reduce reactivity but improve thermal stability. The methoxy variant prioritizes electronic modulation for solubility .
Biological Activity
Lithium 2-(3-methoxyoxetan-3-yl)acetate is a novel organolithium compound characterized by its unique oxetane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Weight : Approximately 136.08 g/mol
- Structure : Contains a lithium cation (Li+), a methyloxetane ring, and an acetate group.
The presence of the oxetane ring contributes to its distinctive chemical properties, which may influence its biological activity. The lithium ion is known for its role in various biochemical processes, particularly in neuropharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Lithium compounds are widely recognized for their mood-stabilizing effects, particularly in bipolar disorder. They influence neurotransmitter release and modulate signaling pathways in neuronal cells.
- Enzyme Interaction : The lithium cation can interact with various enzymes and proteins, potentially affecting their activity and function. This interaction may lead to alterations in metabolic pathways relevant to mental health and neuroprotection.
- Oxetane Ring Contribution : The methyloxetane moiety may impart additional biological properties that warrant further investigation, such as enhanced membrane permeability or specific receptor interactions .
Antiproliferative Effects
Preliminary investigations suggest that compounds with similar structures may possess antiproliferative effects against cancer cell lines. For instance, research on oxetane derivatives indicates potential activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . Future studies could explore the specific effects of this compound on these and other cancer cell lines.
Case Studies and Research Findings
While direct studies on this compound remain sparse, insights can be gleaned from related research:
- Study on Oxetane Derivatives : A study highlighted the role of oxetanes in drug discovery, emphasizing their low molecular weight and high polarity as advantageous properties for therapeutic agents .
- Potential Applications in Drug Development : Given the structural uniqueness of this compound, it may serve as a scaffold for developing new pharmaceuticals targeting neurological disorders or bacterial infections .
Comparative Analysis
To better understand the position of this compound within the realm of organolithium compounds, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lithium Acetate | Simple Salt | Commonly used as a lithium source |
| 3-Methyloxetan | Oxetane | Lacks lithium; used in different synthetic routes |
| Lithium 2-(oxetan-3-yl)acetate | Oxetane | Similar structure but without methyl substitution |
| This compound | Oxetane | Unique due to the combination of lithium and methyloxetane group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
